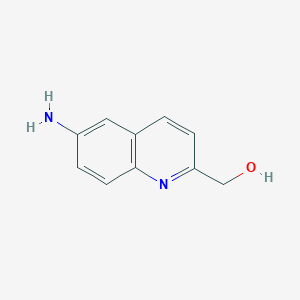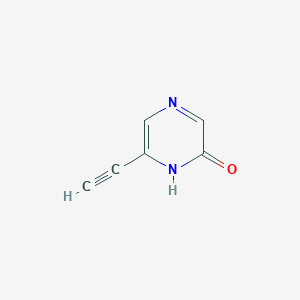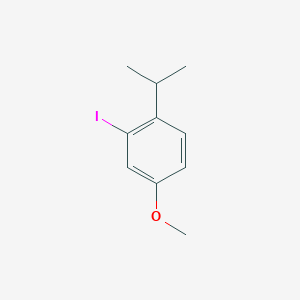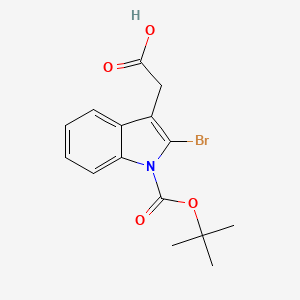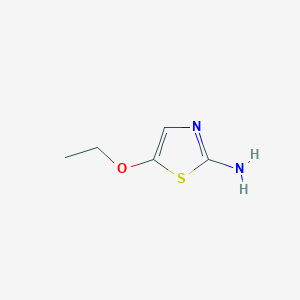
(S)-3-Methyl-1-(p-tolyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: is an organic compound belonging to the class of amines. It features a chiral center at the third carbon atom, making it a stereoisomer with specific spatial arrangements. This compound is characterized by its molecular structure, which includes a butan-1-amine backbone with a methyl group at the third position and a p-tolyl group attached to the first carbon atom.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of (S)-3-methyl-1-(p-tolyl)butanone with ammonia and a reducing agent such as sodium cyanoborohydride.
Chiral Pool Synthesis: Another approach is to start with a chiral precursor, such as (S)-3-methyl-1-(p-tolyl)butanol, and convert it to the amine using reagents like thionyl chloride followed by ammonia.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reductive amination processes, often employing continuous flow reactors to enhance efficiency and control over reaction conditions.
Analyse Des Réactions Chimiques
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: (S)-3-Methyl-1-(p-tolyl)butanol.
Substitution: Nitro derivatives or bromo derivatives of the aromatic ring.
Applications De Recherche Scientifique
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a ligand in biochemical assays to study protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-3-Methyl-1-(p-tolyl)butan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: can be compared to other similar compounds, such as:
(R)-3-Methyl-1-(p-tolyl)butan-1-amine: The enantiomer, which has the opposite spatial arrangement at the chiral center.
3-Methyl-1-(p-tolyl)butan-1-ol: A closely related compound with an alcohol functional group instead of an amine.
p-Tolylmethylamine: A simpler compound lacking the butan-1-amine backbone.
Uniqueness: The presence of the chiral center and the specific arrangement of functional groups make This compound unique in its biological and chemical properties compared to its enantiomer and related compounds.
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
(1S)-3-methyl-1-(4-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-7,9,12H,8,13H2,1-3H3/t12-/m0/s1 |
Clé InChI |
YJBJUTNBLZJNOP-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H](CC(C)C)N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


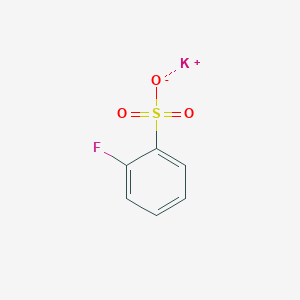
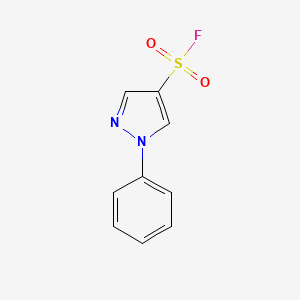
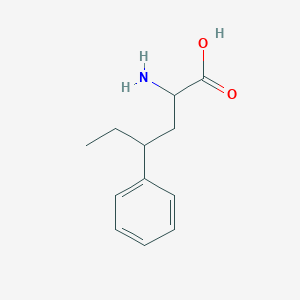
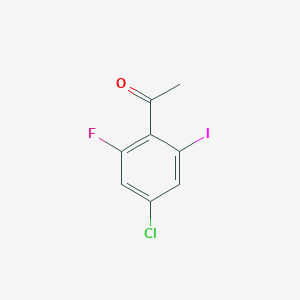
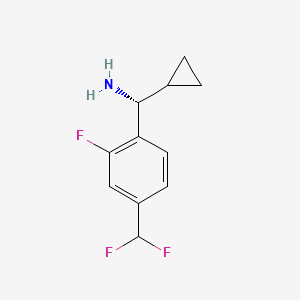


![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

